3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, also known as coumarin . Coumarins are a type of organic compound found in many plants, and they have a wide range of biological activities. The 4-fluorobenzoyl group suggests the presence of a fluorine atom, which can significantly alter the properties of the compound .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, 4-fluorobenzoyl derivatives can be prepared from 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a chromen-2-one core structure, a methoxy group (-OCH3) at the 8-position, and a 4-fluorobenzoyl group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo a variety of reactions, including nucleophilic substitution and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the specific solvent .Scientific Research Applications
Fluorescence Sensitivity in Protic Environments
A study by Uchiyama et al. (2006) highlights the unusual fluorescence properties of a compound structurally similar to 3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one, demonstrating significant fluorescence in protic solvents. This property suggests its potential application as a fluorogenic sensor in environments with varying solvent polarities, underlining the compound's sensitivity and responsiveness to protic conditions Uchiyama et al., 2006.
Synthesis and Chemical Reactivity
Bam and Chalifoux (2018) describe a highly regioselective synthesis method for chromen-4-one derivatives, which could be adapted for synthesizing this compound. This method involves a domino Friedel-Crafts acylation, showcasing the compound's versatile reactivity and potential in synthetic organic chemistry for creating complex molecular architectures Bam & Chalifoux, 2018.
Metal Interaction and Fluorescence Probes
Gülcan et al. (2021) investigate the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating the potential of this compound in developing fluorescent probes for metal ion detection. The study reveals the compound's ability to display fluorescence enhancement in the presence of metals, suggesting its applicability in analytical and environmental chemistry for metal ion sensing Gülcan et al., 2021.
Blue Light Emission Properties
Research by Mahadevan et al. (2014) on derivatives of 2H-chromen-2-ones, including compounds with structural similarities to this compound, demonstrates their ability to emit blue light. This characteristic suggests the potential use of such compounds in developing materials for optoelectronic devices, highlighting their significance in the field of materials science Mahadevan et al., 2014.
Green Synthesis Approaches
Esmaeilpour et al. (2015) introduce an environmentally friendly synthesis approach for chromene derivatives, which could be applicable for this compound. This method emphasizes the importance of green chemistry in synthesizing complex molecules, offering a sustainable alternative to traditional synthesis routes Esmaeilpour et al., 2015.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, some benzoyl derivatives are known to have antimicrobial activity.
Safety and Hazards
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-21-14-4-2-3-11-9-13(17(20)22-16(11)14)15(19)10-5-7-12(18)8-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWIXRDZHDAGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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